molecular formula C10H12O3 B13439453 1-(2-Hydroxy-5-methoxyphenyl)propan-2-one

1-(2-Hydroxy-5-methoxyphenyl)propan-2-one

Cat. No.: B13439453
M. Wt: 180.20 g/mol
InChI Key: YACGZCQETVSPBI-UHFFFAOYSA-N
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Description

Contextualization of the Compound within Relevant Chemical Families

1-(2-Hydroxy-5-methoxyphenyl)propan-2-one belongs to a class of organic compounds known as phenylpropanoids, which are characterized by a six-carbon aromatic phenyl group and a three-carbon propane (B168953) side chain (a C6-C3 skeleton). taylorandfrancis.com Phenylpropanoids are a vast and diverse family of natural products synthesized by plants from the amino acid phenylalanine. taylorandfrancis.com

More specifically, the compound can be classified into three key families based on its structural components:

Propan-2-one Derivatives: The core of the side chain is a propan-2-one moiety, making it a ketone. The carbonyl group is located on the second carbon of the propane chain. This structure is distinct from its isomer, 1-phenyl-1-propanone, where the ketone is on the first carbon. hmdb.ca

Phenolic Compounds: The presence of a hydroxyl (-OH) group directly attached to the aromatic benzene (B151609) ring places it in the phenol (B47542) family. This functional group significantly influences the molecule's acidity and reactivity.

Methoxy-Substituted Aromatic Systems: The molecule also contains a methoxy (B1213986) (-OCH₃) group on the phenyl ring, making it an anisole (B1667542) derivative. This group modifies the electronic properties of the aromatic ring.

The specific arrangement of these groups—a hydroxyl group at position 2 and a methoxy group at position 5 of the phenyl ring—creates a unique chemical environment that dictates its properties and potential reactivity.

Significance of Phenolic and Ketonic Functionalities in Organic Chemistry Research

The combination of phenolic and ketonic functional groups within a single molecule imparts a dual reactivity that is of significant interest in organic chemistry research.

The phenolic hydroxyl group is known to be a powerful hydrogen-donating antioxidant. mdpi.com The methoxy group, particularly when positioned ortho or para to the hydroxyl group, can further enhance this antioxidant activity. nih.govresearchgate.net This capacity to scavenge free radicals is a major focus of research for compounds containing this moiety. mdpi.comresearchgate.net Furthermore, the phenolic group is weakly acidic and can activate the aromatic ring, making it more susceptible to electrophilic substitution reactions.

The ketonic carbonyl group is one of the most important functional groups in organic chemistry. It provides a site for nucleophilic attack at the partially positive carbonyl carbon and allows for reactions at the adjacent α-carbon. The presence of α-hydrogens makes ketones like this potential substrates for reactions such as aldol (B89426) condensations and halogenations. Phenyl ketone derivatives are a subject of considerable research due to their wide range of pharmacological activities, including hepatoprotective, anti-inflammatory, and antimicrobial properties. nih.gov

Overview of Research Directions for Structurally Related Compounds

While specific research on this compound is not extensively documented, a significant body of work exists for its structural isomers and related compounds. This research provides a framework for understanding the potential applications and areas of inquiry for the target molecule.

Antioxidant and Biological Activities: A primary research direction for hydroxy- and methoxy-substituted phenylpropanoids is the evaluation of their biological activities. Studies on flavonoids and other phenols with these substitutions investigate their structure-activity relationships concerning antioxidant, cytotoxic, and chemosensitizing effects. nih.gov For example, the isomer 1-(2-Hydroxy-5-methoxyphenyl)propan-1-one has been studied for its potential antioxidant properties and applications in pharmaceuticals and cosmetics. cymitquimica.com Natural methoxyphenols like eugenol (B1671780) and capsaicin (B1668287) are well-researched for their antimicrobial activity against foodborne pathogens. researchgate.net

Synthetic Intermediates: These compounds are valuable as building blocks in organic synthesis. For instance, 1-(2-hydroxy-5-methoxyphenyl)ethanone , a closely related acetophenone, is used as a precursor in the synthesis of Schiff bases and other complex molecules. nih.gov Similarly, 2'-hydroxydihydrochalcones, which share the core phenolic ketone structure, are used as starting materials for the synthesis of flavones and flavanones via palladium-catalyzed reactions. rsc.org

Lignin (B12514952) Model Compounds: The guaiacyl unit (4-hydroxy-3-methoxyphenyl) is a fundamental component of lignin, a complex polymer found in wood. Therefore, compounds like 1-(4-hydroxy-3-methoxyphenyl)propan-2-one (also known as guaiacylacetone or vanillyl methyl ketone) are synthesized and studied as "lignin model compounds." chemeo.comnist.gov Research in this area aims to understand the complex chemical pathways of lignin degradation, which is crucial for biofuel and biorefinery applications. protocols.ioresearchgate.net

Research on Structurally Related Compounds
CompoundKey Research AreasReported Findings/ApplicationsCitation
1-(2-Hydroxy-5-methoxyphenyl)propan-1-oneMedicinal Chemistry, CosmeticsPotential antioxidant properties. cymitquimica.com
1-(4-Hydroxy-3-methoxyphenyl)propan-2-one (Guaiacylacetone)Biomass Chemistry, SynthesisUsed as a model compound to study lignin degradation pathways. chemeo.comnist.govprotocols.ioresearchgate.net
Phenyl Ketone DerivativesPharmacologyInvestigated for hepatoprotective, anti-inflammatory, and antidiabetic activities. nih.gov
1-(2-hydroxy-5-methoxyphenyl)ethanoneOrganic SynthesisServes as a precursor for synthesizing Schiff bases and other derivatives. nih.gov
o-MethoxyphenolsMedicinal Chemistry, Food ScienceStudied for antioxidant, anticancer, and antimicrobial properties. researchgate.netresearchgate.net

Scope and Objectives of Academic Inquiry on this compound

Given the limited direct research on this compound, the scope of academic inquiry can be projected from the studies of its isomers and related functional compounds. The primary objectives of such research would likely be to characterize its unique properties and explore its potential applications.

Future academic investigations would logically focus on the following areas:

Synthesis and Characterization: Developing efficient synthetic routes to produce the compound in high purity and fully characterizing its physical and spectroscopic properties (NMR, IR, MS, etc.).

Comparative Biological Studies: A key objective would be to evaluate its biological activity—specifically its antioxidant, antimicrobial, anti-inflammatory, and cytotoxic properties—and compare them directly to its well-studied isomers, such as guaiacylacetone and 1-(2-hydroxy-5-methoxyphenyl)propan-1-one. This would help elucidate the structure-activity relationship and determine how the position of the carbonyl group influences biological function.

Synthetic Utility: Exploring its use as a chemical intermediate. The presence of the phenolic, methoxy, and ketone functionalities offers multiple reactive sites for derivatization. Research could investigate its utility in synthesizing novel heterocyclic compounds, such as flavonoids or chromanones, or as a precursor for new pharmaceutical agents.

Application in Materials Science: Investigating its potential as a monomer or building block for creating new polymers with enhanced antioxidant properties, similar to how other phenolic compounds are explored.

In essence, academic inquiry would aim to fill the current knowledge gap by positioning this compound within the broader landscape of phenylpropanoid research and determining if its specific structure offers any advantages over its more studied relatives.

Properties of this compound
PropertyValue
Molecular FormulaC₁₀H₁₂O₃
Molecular Weight180.20 g/mol
Functional GroupsPhenol, Ketone, Ether (Methoxy)
Chemical FamilyPhenylpropanoid, Phenol, Anisole

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

1-(2-hydroxy-5-methoxyphenyl)propan-2-one

InChI

InChI=1S/C10H12O3/c1-7(11)5-8-6-9(13-2)3-4-10(8)12/h3-4,6,12H,5H2,1-2H3

InChI Key

YACGZCQETVSPBI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C=CC(=C1)OC)O

Origin of Product

United States

Synthetic Methodologies and Strategies for 1 2 Hydroxy 5 Methoxyphenyl Propan 2 One

Direct Synthesis Approaches

Direct synthesis approaches focus on building the molecule's carbon skeleton, specifically the propan-2-one side chain attached to the substituted phenyl ring. A common and effective strategy involves a two-step process: an aldol (B89426) condensation to form an unsaturated intermediate, followed by a selective reduction.

A foundational method for carbon-carbon bond formation in organic synthesis is the aldol condensation. magritek.com This reaction typically involves the base-catalyzed reaction of two carbonyl compounds to form a β-hydroxy carbonyl compound, which often dehydrates to yield an α,β-unsaturated carbonyl compound. magritek.comazom.com

For the synthesis of 1-(2-Hydroxy-5-methoxyphenyl)propan-2-one, this strategy begins with the condensation of an appropriate aromatic aldehyde with acetone (B3395972). The resulting α,β-unsaturated ketone, a chalcone (B49325) analogue, then undergoes a reduction reaction to saturate the carbon-carbon double bond, yielding the final propan-2-one backbone. This two-step sequence is a versatile and widely applied pathway for synthesizing such structures.

The key precursors for the initial condensation step are a substituted benzaldehyde (B42025) and a ketone. The specific aldehyde required for this synthesis is 2-hydroxy-5-methoxybenzaldehyde. Acetone serves as the source of the propanone backbone. The reaction is analogous to the well-documented aldol condensation between p-anisaldehyde (4-methoxybenzaldehyde) and acetone, which is carried out under basic conditions using catalysts like sodium hydroxide (B78521) or potassium hydroxide. magritek.comazom.comchegg.com

In this base-catalyzed mechanism, the hydroxide ion abstracts an acidic α-proton from acetone to form an enolate. magritek.com This enolate then acts as a nucleophile, attacking the carbonyl carbon of 2-hydroxy-5-methoxybenzaldehyde. The subsequent dehydration of the aldol addition product leads to the formation of the α,β-unsaturated ketone, specifically (E)-4-(2-hydroxy-5-methoxyphenyl)but-3-en-2-one.

ReactantRoleStructure
2-Hydroxy-5-methoxybenzaldehydeAromatic Aldehyde (Electrophile)C₈H₈O₃
AcetoneKetone (Nucleophile Precursor)C₃H₆O
Sodium Hydroxide / Potassium HydroxideBase CatalystNaOH / KOH

Following the aldol condensation, the unsaturated intermediate, (E)-4-(2-hydroxy-5-methoxyphenyl)but-3-en-2-one, must be selectively reduced. The goal is to saturate the carbon-carbon double bond while leaving the carbonyl group of the ketone and the aromatic ring intact. Catalytic hydrogenation is the preferred method for this transformation. Several catalytic systems are effective for the chemoselective reduction of α,β-unsaturated ketones. liv.ac.uk

Catalytic Transfer Hydrogenation: This method uses a hydrogen donor molecule in the presence of a metal catalyst. A common system employs palladium on carbon (Pd/C) with a hydrogen source like ammonium (B1175870) formate (B1220265). acs.org This approach is often effective for the selective reduction of C=C bonds.

Ruthenium-Catalyzed Hydrogenation: Ruthenium complexes are also highly effective. For instance, an oxo-tethered-Ru(II) precatalyst can be used with sodium formate as the hydrogen source in water for the asymmetric transfer hydrogenation of chalcones. nih.gov While this system can reduce both the C=C and C=O bonds, reaction conditions can be optimized to favor the reduction of the enone's double bond first. nih.gov Another approach utilizes an acridine-derived SNS-Ru pincer complex with methanol (B129727) as a safe and sustainable hydrogen source, demonstrating broad substrate tolerance. thieme-connect.com

Boro-phosphate Catalysis: Chiral phosphoric acids can catalyze the asymmetric transfer hydrogenation of trans-chalcones using pinacolborane as the hydride source. organic-chemistry.orgacs.org This method provides chiral dihydrochalcone (B1670589) derivatives in high yields and with high enantioselectivities under mild conditions, focusing specifically on the reduction of the carbon-carbon double bond. organic-chemistry.orgacs.org

Catalytic SystemHydrogen SourceKey FeaturesReference
Palladium on Carbon (Pd/C)Ammonium FormateCommonly used for selective C=C bond reduction. acs.org
Oxo-tethered-Ru(II) PrecatalystSodium FormateAsymmetric transfer hydrogenation in water; can be selective for C=C. nih.gov
Acridine-derived SNS-Ru Pincer ComplexMethanolChemoselective reduction with a sustainable hydrogen source. thieme-connect.com
BINOL-derived Boro-phosphatesPinacolboraneCatalytic asymmetric transfer hydrogenation selective for the C=C bond. organic-chemistry.orgacs.org

Beyond the condensation-reduction pathway, modern synthetic chemistry offers powerful tools through transition metal catalysis. mdpi.com While not a direct synthesis of the target compound from simple precursors in one step, these methods provide alternative strategies for constructing the core propiophenone (B1677668) structure.

Palladium-catalyzed cross-coupling reactions, such as the Heck reaction, could theoretically be employed to form the C-C bond between the aromatic ring and the propanone side chain. For instance, a reaction between an aryl halide (e.g., 2-bromo-4-methoxyphenol) and a suitable three-carbon enolate equivalent could construct the desired skeleton. Transition metal catalysis has become an indispensable tool for generating heterocyclic scaffolds and other complex molecular architectures through multicomponent reactions. taylorfrancis.com These strategies offer alternative, albeit potentially more complex, routes for the synthesis of substituted propiophenones and related structures. digitellinc.com

Derivatization and Functionalization Strategies Leading to the Compound

An alternative synthetic philosophy involves starting with a simpler, pre-existing aromatic substrate and introducing the necessary functional groups in a controlled manner. This approach relies heavily on the principles of regioselectivity in electrophilic aromatic substitution.

This strategy would begin with a more basic aromatic compound, such as 4-methoxyphenol (B1676288). The goal is to introduce the propan-2-one side chain (-CH₂C(O)CH₃) specifically at the position ortho to the hydroxyl group. The existing substituents on the aromatic ring—the hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups—are both activating and ortho-, para-directing for electrophilic aromatic substitution.

The hydroxyl group is a more powerful activating group than the methoxy group. Therefore, the positions ortho to the -OH group are the most nucleophilic and most likely to be attacked by an electrophile. In 4-methoxyphenol, the positions ortho to the hydroxyl are also ortho and meta to the methoxy group. The strong activating and directing effect of the hydroxyl group would favor substitution at its ortho position.

A potential reaction to achieve this functionalization is the Friedel-Crafts acylation or a related reaction. Introducing a propanoyl group (-C(O)CH₂CH₃) via acylation, followed by further modification if necessary, could lead to the desired structure. However, controlling regioselectivity in Friedel-Crafts reactions on highly activated, disubstituted phenols can be challenging, often leading to mixtures of products. Modern methods for the direct C-H functionalization of phenols, potentially using transition metal catalysts, offer more precise and efficient ways to control the position of new substituents, providing a promising avenue for this synthetic approach. nih.gov

Manipulation of Hydroxyl and Methoxy Groups in Precursor Molecules

The synthesis of this compound is critically dependent on the directing effects of the hydroxyl (-OH) and methoxy (-OCH3) groups on the aromatic ring. Both are strong activating, ortho, para-directing groups due to their ability to donate electron density to the benzene (B151609) ring through resonance. In a precursor such as 4-methoxyphenol, the positions ortho to the hydroxyl group and ortho to the methoxy group are activated towards electrophilic substitution.

One key strategy involves the Fries rearrangement of a phenolic ester, such as 4-methoxyphenyl (B3050149) propanoate. In this reaction, the acyl group migrates from the phenolic oxygen to the aromatic ring. wikipedia.org The methoxy group at the para-position relative to the ester linkage sterically hinders the para-position relative to the hydroxyl group, thereby favoring migration to the ortho position to yield the desired 2-hydroxy ketone. byjus.com

Alternatively, a Claisen rearrangement of a precursor like allyl 4-methoxyphenyl ether could be envisioned. Thermal rearrangement would initially yield 2-allyl-4-methoxyphenol. libretexts.orglibretexts.org Subsequent oxidation of the allyl group would be necessary to form the propan-2-one side chain. The electronic properties of the hydroxyl and methoxy groups are crucial in facilitating the initial organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement by increasing the electron density of the aromatic ring. wikipedia.org

Another approach is the direct α-arylation of acetone with a suitable aryl halide, such as 2-bromo-4-methoxyphenol. organic-chemistry.org In this case, the hydroxyl group's acidity must be considered, as it may require protection or the use of a suitable base that selectively deprotonates the acetone. The methoxy group's electron-donating nature can influence the reactivity of the aryl halide in palladium-catalyzed coupling reactions. organic-chemistry.org

Optimization of Reaction Conditions and Yields in Academic Synthesis

The successful synthesis of this compound hinges on the careful optimization of reaction parameters to maximize yield and selectivity.

Influence of Catalytic Systems (e.g., NaOH, HCl, Palladium on Carbon, Iridium Catalysts)

The choice of catalyst is paramount and is dictated by the chosen synthetic route.

NaOH and HCl : In acid- or base-catalyzed reactions like the Fries rearrangement, Lewis acids such as AlCl₃, BF₃, or strong Brønsted acids like HF and methanesulfonic acid are typically employed to facilitate the acyl group migration. wikipedia.orgorganic-chemistry.org The choice and concentration of the acid catalyst can significantly impact the ratio of ortho to para products. byjus.com In condensation reactions that may form precursor chalcones, NaOH is a common base catalyst. iucr.org

Palladium on Carbon (Pd/C) : This catalyst is primarily used for hydrogenation reactions. For instance, if a synthetic route proceeds through an unsaturated intermediate, such as 1-(2-hydroxy-5-methoxyphenyl)prop-2-en-1-one, catalytic hydrogenation with H₂ over Pd/C would be a standard method to reduce the carbon-carbon double bond to afford the corresponding saturated ketone. protocols.io

Palladium and Iridium Catalysts : In modern cross-coupling strategies, such as the α-arylation of acetone, palladium complexes with specialized ligands (e.g., phosphine-based ligands like Mor-DalPhos) are crucial for achieving high selectivity for mono-arylation and for accommodating a range of functional groups. organic-chemistry.orgorganic-chemistry.org Iridium catalysts are also known to catalyze related C-C bond-forming reactions, such as the rearrangement of allyl homoallyl ethers to γ,δ-unsaturated carbonyl compounds, which could be relevant in multi-step synthetic sequences. organic-chemistry.org

The following table summarizes the potential catalytic systems for different synthetic strategies.

Synthetic Strategy Catalyst System Function
Fries Rearrangement AlCl₃, BF₃, HF Lewis/Brønsted acid to promote acyl migration. wikipedia.orgorganic-chemistry.org
Claisen Rearrangement (Thermal) Typically requires heat, but Lewis acids can catalyze it. wikipedia.orgbyjus.com
α-Arylation of Acetone Palladium complexes (e.g., with P,N-ligands) Catalyzes the cross-coupling of an aryl halide with an enolate. organic-chemistry.org
Hydrogenation Palladium on Carbon (Pd/C) Reduces C=C double bonds in unsaturated precursors. protocols.io

Solvent Effects and Reaction Medium Selection

The solvent plays a critical role in influencing reaction rates and product selectivity.

In the Fries rearrangement, solvent polarity is a key factor in determining the ortho/para product ratio. Non-polar solvents tend to favor the formation of the ortho isomer, which is the desired product in this case. byjus.com This is often attributed to the formation of a tight ion pair between the acylium cation and the phenoxide within a solvent cage, promoting intramolecular reaction at the nearby ortho position. In contrast, polar solvents can solvate the ions more effectively, allowing for greater separation and favoring the thermodynamically more stable para product. byjus.com

For the Claisen rearrangement, polar solvents are known to accelerate the reaction rate. wikipedia.orgbyjus.com In palladium-catalyzed α-arylation reactions, the choice of solvent is also critical. Often, the ketone reactant itself (in this case, acetone) can serve as both the reagent and the solvent, which is an efficient and atom-economical approach. organic-chemistry.org

The table below illustrates the general influence of solvent polarity on product selectivity in the Fries rearrangement.

Solvent Polarity Predominant Isomer Rationale
Non-polar (e.g., hexane, toluene) ortho Favors intramolecular reaction within a solvent cage. byjus.com

Temperature and Time Profile Optimization for Yield Enhancement

Optimizing the temperature and reaction time is essential for maximizing the yield of the desired product while minimizing the formation of byproducts.

In the Fries rearrangement, temperature control is a well-established method for directing selectivity. Higher temperatures generally favor the formation of the thermodynamically more stable ortho isomer, while lower temperatures tend to yield more of the para product. wikipedia.orgbyjus.com This provides a practical handle for optimizing the synthesis of this compound.

For thermally driven reactions like the Claisen rearrangement, the temperature must be high enough to overcome the activation energy barrier, often in the range of 200-250°C for uncatalyzed reactions. libretexts.orglibretexts.org However, excessively high temperatures or prolonged reaction times can lead to decomposition. Microwave-assisted heating has been shown to dramatically reduce reaction times and improve yields in some Claisen rearrangements. wikipedia.org

In palladium-catalyzed cross-coupling reactions, the temperature profile is crucial for balancing the rates of the catalytic cycle steps (oxidative addition, transmetalation, and reductive elimination) and preventing catalyst decomposition. Optimization studies for the α-arylation of acetone have shown that temperatures around 100°C are often effective. organic-chemistry.org The reaction time is typically monitored by techniques like TLC or GC-MS to determine the point of maximum conversion.

A summary of temperature effects on selectivity and yield is presented below.

Reaction Temperature Effect Typical Conditions
Fries Rearrangement Higher temperatures favor ortho product. byjus.com Varies, can be from room temperature to >150°C.
Claisen Rearrangement Required to overcome activation energy. libretexts.orglibretexts.org ~200-250°C (thermal); can be lower with catalysis or microwave. wikipedia.org

Chemical Reactivity and Transformation Mechanisms

Oxidation Reactions and Product Characterization

The presence of both a readily oxidizable phenol (B47542) ring and a ketone functional group makes the oxidation of 1-(2-Hydroxy-5-methoxyphenyl)propan-2-one a process where regioselectivity is a key consideration. The choice of oxidizing agent and reaction conditions determines whether the reaction occurs at the hydroxyl group, the ketone, or elsewhere on the molecule.

Regioselective Oxidation of Ketone and Hydroxyl Groups

The oxidation of this compound can be selectively targeted to either the phenolic hydroxyl group or the ketone moiety.

Oxidation of the Phenolic Hydroxyl Group: Phenols are susceptible to oxidation, often forming quinones. organic-chemistry.org In the presence of oxidizing agents, the electron-rich aromatic ring of the molecule can be converted into a quinone structure. This transformation is significant in the chemistry of natural products and serves as a common biosynthetic pathway. researchgate.net The reaction proceeds via the formation of a phenoxy radical, which can then undergo further oxidation.

Baeyer-Villiger Oxidation of the Ketone Group: The ketone functionality can be converted to an ester through the Baeyer-Villiger oxidation. wikipedia.orgmerckmillipore.com This reaction typically employs peroxyacids (like m-CPBA) or other peroxides as the oxidant. nih.gov The mechanism involves the insertion of an oxygen atom between the carbonyl carbon and one of the adjacent alkyl groups. The regioselectivity of this reaction is governed by the migratory aptitude of the groups attached to the carbonyl carbon. The general order of migration is: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. chemistrysteps.com For this compound, the competition is between the migration of the methyl group (-CH₃) and the 2-hydroxy-5-methoxybenzyl group (-CH₂-ArOH). Based on the established migratory hierarchy, the more substituted benzyl group has a higher aptitude for migration.

Functional GroupReaction TypeTypical ReagentsPotential Product Type
Phenolic HydroxylRing OxidationVarious Oxidizing AgentsQuinone
KetoneBaeyer-Villiger OxidationPeroxyacids (e.g., m-CPBA)Ester

Formation of Carboxylic Acid and Quinone Derivatives

The oxidation of this compound can lead to the formation of both carboxylic acid and quinone derivatives, depending on the reaction pathway.

Quinone Derivatives: Direct oxidation of the phenolic ring system leads to the formation of quinone structures. organic-chemistry.org This is a common reaction for phenols and hydroquinones. The specific structure of the resulting quinone would depend on the reaction conditions and the positions on the ring that are oxidized.

Carboxylic Acid Derivatives: While direct oxidation of the ketone to a carboxylic acid is not a standard transformation, a two-step process involving the Baeyer-Villiger oxidation can yield a carboxylic acid. The initial oxidation of the ketone produces an ester. Subsequent hydrolysis of this ester intermediate would cleave the ester bond, yielding a carboxylic acid (acetic acid, if the benzyl group migrates) and a phenol derivative (2-hydroxy-5-methoxybenzyl alcohol).

Reduction Pathways and Stereochemical Considerations

Reduction reactions of this compound primarily target the carbonyl group of the ketone, converting it into a secondary alcohol. This transformation introduces a new chiral center, making stereochemistry a critical aspect of the reaction.

Reduction of Carbonyl Functionality to Alcohol

The ketone group in this compound can be readily reduced to a secondary alcohol, yielding 1-(2-hydroxy-5-methoxyphenyl)propan-2-ol. This is a fundamental transformation in organic synthesis. The reaction involves the addition of two hydrogen atoms across the carbon-oxygen double bond. The reduction of the ketone creates a new stereocenter at the carbon that was formerly the carbonyl carbon. Without the use of a chiral reducing agent or catalyst, the product will be a racemic mixture of the (R) and (S) enantiomers.

Catalytic and Stoichiometric Reduction Systems

A variety of reducing agents can accomplish the transformation of the ketone to an alcohol, broadly classified as stoichiometric and catalytic systems.

Stoichiometric Hydride Reagents: The most common laboratory reagents for this purpose are metal hydrides. Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used. NaBH₄ is a milder, more selective reagent that is compatible with protic solvents like methanol (B129727) or ethanol. LiAlH₄ is a much stronger reducing agent and must be used in aprotic solvents like diethyl ether or tetrahydrofuran (THF).

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium (Pd), platinum (Pt), or nickel (Ni). It is a widely used industrial process.

Enzymatic Reduction: Biocatalytic methods using enzymes such as dehydrogenases or reductases can offer high regio- and stereoselectivity, providing a route to enantiomerically pure alcohol products. google.comrsc.orgresearchgate.net For instance, certain enzymes can selectively produce either the (R)- or (S)-enantiomer of the resulting alcohol. google.com

Other Selective Systems: Reagents like zinc borohydride (Zn(BH₄)₂) have been shown to provide high stereoselectivity in the reduction of related β-hydroxy ketones. jst.go.jp

Reduction SystemReagent/CatalystTypical SolventKey Features
StoichiometricSodium Borohydride (NaBH₄)Methanol, EthanolMild, selective for aldehydes/ketones
StoichiometricLithium Aluminum Hydride (LiAlH₄)Diethyl ether, THFStrong, reduces most carbonyls
CatalyticH₂ with Pd, Pt, or NiVariousIndustrial applicability
EnzymaticDehydrogenases/ReductasesAqueous bufferHigh stereoselectivity

Substitution Reactions

The aromatic ring of this compound is activated towards electrophilic aromatic substitution due to the presence of the electron-donating hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups. Both groups are ortho, para-directing, meaning they direct incoming electrophiles to the positions ortho and para relative to themselves. masterorganicchemistry.com

The directing effects of the two substituents must be considered together. The hydroxyl group is a more powerful activating group than the methoxy group. The positions on the ring are numbered starting from the carbon bearing the propan-2-one substituent as C1. The hydroxyl group is at C2 and the methoxy group is at C5.

Directing effect of -OH (at C2): Directs to C1 (already substituted), C3, and C5 (already substituted). Therefore, it strongly activates the C3 position.

Directing effect of -OCH₃ (at C5): Directs to C4 and C6.

Considering the combined effects, the most nucleophilic positions on the ring, and therefore the most likely sites for electrophilic attack, are C4 and C6. Steric hindrance from the adjacent propan-2-one group at C1 might influence the relative rates of substitution at these positions.

A common example of electrophilic aromatic substitution is bromination. Studies on the bromination of guaiacol (2-methoxyphenol), a structurally similar compound, using N-bromosuccinimide (NBS) have shown that substitution occurs primarily at the position para to the hydroxyl group. researchgate.net Other electrophilic substitution reactions, such as nitration and Friedel-Crafts alkylation/acylation, would be expected to follow similar regiochemical principles, favoring substitution at the most activated and sterically accessible positions on the aromatic ring. uni.eduyoutube.com

Electrophilic Aromatic Substitution Patterns

In contrast to its inertness towards nucleophiles, the aromatic ring of this compound is highly activated towards electrophilic aromatic substitution (EAS). This is due to the presence of the hydroxyl (-OH) and methoxy (-OCH3) groups, which are both potent activating, ortho-, para-directing groups. libretexts.orgorganicchemistrytutor.com

The general mechanism for EAS involves two main steps:

Attack by the aromatic ring: The electron-rich π system of the benzene (B151609) ring acts as a nucleophile, attacking an electrophile (E+) to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. msu.edulibretexts.org

Deprotonation: A base removes a proton from the carbon atom that formed the bond with the electrophile, restoring the aromaticity of the ring. msu.edulibretexts.org

The directing influence of the existing substituents determines the position of the incoming electrophile.

-OH and -OCH3 Groups: Both groups donate electron density to the ring through resonance, with the negative charge being delocalized primarily to the ortho and para positions. organicchemistrytutor.com This makes these positions the most reactive sites for electrophilic attack. The hydroxyl group is generally considered a slightly stronger activating group than the methoxy group. stackexchange.comechemi.com

-CH2COCH3 Group: The propan-2-one substituent is an alkyl-type group, which is weakly activating through an inductive effect.

Given the positions of the existing groups, the potential sites for electrophilic substitution are C4 and C6 (ortho to the hydroxyl group) and C3 (ortho to the methoxy group). The directing effects are summarized in the table below.

SubstituentPositionType of EffectDirecting Influence
-OHC1Activating (Strong, Resonance)Ortho, Para (to C2, C4, C6)
-OCH3C5Activating (Strong, Resonance)Ortho, Para (to C4, C6)
-CH2COCH3C2Activating (Weak, Inductive)Ortho, Para (to C1, C3, C5)

The combined influence of the powerful hydroxyl and methoxy groups strongly directs incoming electrophiles to the positions ortho and para to them. The C6 position is ortho to the -OH group and para to the -OCH3 group, making it a highly activated and likely site for substitution. The C4 position is also activated (ortho to -OCH3 and para to -OH). Steric hindrance from the adjacent propan-2-one group might slightly disfavor substitution at the C3 position. Therefore, reactions like halogenation, nitration, and sulfonation would be expected to yield predominantly products substituted at the C4 and C6 positions. uomustansiriyah.edu.iq

Derivatization for Enhanced Research Utility

Derivatization involves chemically modifying a compound to enhance its properties for a specific purpose, such as improving its volatility for gas chromatography or creating a new molecule for biological screening.

Formation of Oxime Derivatives (e.g., O-methyl oximes)

The ketone functional group in this compound readily reacts with hydroxylamine (NH2OH) or its derivatives, like O-methylhydroxylamine, in a condensation reaction to form an oxime or an O-methyl oxime, respectively. arpgweb.comnih.gov This reaction is a standard method for characterizing aldehydes and ketones. arpgweb.com

The formation of these derivatives is particularly useful in analytical techniques like gas chromatography-mass spectrometry (GC-MS). The carbonyl group is converted to a more stable and less polar oxime, which can prevent the formation of multiple tautomeric forms (keto-enol) and improve chromatographic peak shape and resolution. nih.gov Methoximation, the formation of an O-methyl oxime, is a common first step in a two-step derivatization process for metabolomic analysis, often preceding silylation. nih.govresearchgate.net

Schiff Base Formation through Condensation Reactions

The ketone can also undergo a condensation reaction with primary amines (R-NH2) to form imines, commonly known as Schiff bases (-C=N-R). wjpsonline.comnih.gov The reaction is typically reversible and may be catalyzed by either acid or base. wjpsonline.comlibretexts.org The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, forming an unstable carbinolamine intermediate, which then dehydrates to yield the imine. wjpsonline.comresearchgate.net

The synthesis is often carried out by refluxing the ketone and the amine, with removal of the water formed to drive the reaction to completion. nih.gov While Schiff bases from aliphatic aldehydes can be unstable, those derived from aromatic ketones tend to be more stable. wjpsonline.com Research on the closely related compound 1-(2-hydroxy-5-methylphenyl)ethan-1-one has shown its successful use in synthesizing Schiff base ligands which can then form stable complexes with various transition metal ions. ijsr.net This suggests that this compound would behave similarly, serving as a valuable precursor for creating complex ligands for applications in coordination chemistry.

Silylation for Gas Chromatography-Mass Spectrometry Analysis

For analysis by GC-MS, polar and non-volatile compounds must be converted into more volatile and thermally stable derivatives. mdpi.com Silylation is a widely used derivatization technique where an active hydrogen, such as the one in the phenolic hydroxyl group of this compound, is replaced by a trimethylsilyl (B98337) (TMS) group. mdpi.com

This process dramatically reduces the compound's polarity and its tendency to form hydrogen bonds, thereby increasing its volatility. mdpi.com Common silylating agents include bis(trimethylsilyl)trifluoroacetamide (BSTFA). The reaction is a nucleophilic substitution where the hydroxyl oxygen attacks the silicon atom of the silylating agent. mdpi.com For comprehensive analysis of molecules containing both hydroxyl and carbonyl groups, a two-step derivatization is often employed: methoximation of the ketone followed by silylation of the hydroxyl group. nih.govresearchgate.net This ensures that all active sites are derivatized, leading to optimal performance in GC-MS analysis. nih.gov

Mechanistic Investigations of Chemical Transformations

The mechanisms underlying the transformations of this compound are well-established principles in organic chemistry.

Electrophilic Aromatic Substitution: The mechanism proceeds through the formation of a resonance-stabilized arenium ion (sigma complex). libretexts.orgbyjus.com The rate-determining step is the initial attack of the electrophile on the aromatic ring, as this step temporarily disrupts aromaticity. libretexts.orgmasterorganicchemistry.com The stability of the arenium ion is crucial; electron-donating groups like -OH and -OCH3 stabilize the positive charge, particularly when the attack is at the ortho or para positions, thus accelerating the reaction and dictating the regioselectivity. libretexts.org

Schiff Base (Imine) Formation: This is a two-stage process involving nucleophilic addition followed by elimination. The first step is the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon, forming a tetrahedral carbinolamine intermediate. wjpsonline.comresearchgate.net The second, often rate-determining step, is the acid- or base-catalyzed dehydration of this intermediate to form the final C=N double bond. wjpsonline.com The pH must be controlled; if it is too low, the amine becomes protonated and non-nucleophilic, and if it is too high, there is insufficient acid to catalyze the dehydration of the carbinolamine. libretexts.org

Oxime Formation: The mechanism is analogous to Schiff base formation, with hydroxylamine acting as the nucleophile. The reaction involves the addition of the nitrogen atom to the carbonyl carbon, followed by the elimination of a water molecule to form the C=N-OH group. arpgweb.com

Silylation: The mechanism is a nucleophilic substitution at the silicon atom. The oxygen of the phenolic hydroxyl group acts as a nucleophile, attacking the silicon atom of the silylating reagent (e.g., BSTFA). This leads to the displacement of a leaving group from the silicon and the formation of a stable silyl ether. mdpi.com

Detailed mechanistic studies, such as kinetic or computational analyses, specifically for this compound are not widely available in the literature. However, the reactivity of its functional groups aligns perfectly with these well-understood, fundamental organic reaction mechanisms.

Elucidation of Rate-Limiting Steps and Intermediates in Reactions

The reactions of this compound are expected to be centered around oxidation, reduction, and rearrangement of its functional groups. The rate-limiting steps and the nature of the intermediates formed are highly dependent on the reaction conditions, such as the presence of oxidants, catalysts, and light.

Oxidative Degradation:

In oxidative processes, such as those occurring during bioremediation, photocatalysis, or chemical pulping, the initial attack often targets the phenolic hydroxyl group. In enzyme-mediated oxidation, the rate-limiting step is frequently the initial electron transfer or hydrogen atom abstraction from the phenolic hydroxyl group to form a phenoxy radical. For instance, in reactions catalyzed by peroxidases, the formation of this radical is the crucial first step.

During photocatalytic degradation, the generation of highly reactive oxygen species (ROS), particularly hydroxyl radicals (•OH), is often the rate-determining step. These radicals can then attack the aromatic ring or the side chain. The reaction of phenolic compounds with •OH is typically very fast, with second-order rate constants in the range of 109 to 1010 M-1s-1 mdpi.com.

Key Intermediates in Oxidative Reactions:

The primary intermediate in many oxidative pathways is the phenoxy radical . This radical is resonance-stabilized, with the unpaired electron delocalized over the aromatic ring and the oxygen atom. Subsequent reactions of this radical can lead to a variety of products through several pathways:

Radical Coupling (Polymerization): Phenoxy radicals can couple with each other to form dimers and higher oligomers. This is a common pathway in lignin (B12514952) biosynthesis and can also occur during certain degradation processes, leading to repolymerization.

Reaction with other Radicals: The phenoxy radical can react with other radical species present in the system, such as superoxide radicals (O₂•⁻), leading to the formation of hydroperoxides and subsequent ring-opening products.

Further Oxidation: The phenoxy radical can be further oxidized to a phenoxonium cation, which is a highly reactive electrophile. This cation can then react with nucleophiles, such as water, to form hydroxylated derivatives.

The propan-2-one side chain can also be a site of reaction. For example, under certain oxidative conditions, cleavage of the Cα-Cβ bond can occur, leading to the formation of vanillin (4-hydroxy-3-methoxybenzaldehyde) and a two-carbon fragment.

Table 1: Postulated Intermediates in the Oxidative Degradation of this compound

Intermediate NameChemical StructureRole in Degradation Pathway
Phenoxy RadicalGuaiacyl ring with a radical on the phenolic oxygenPrimary intermediate in most oxidative processes.
Phenoxonium CationGuaiacyl ring with a positive charge on the phenolic oxygenHighly reactive species leading to hydroxylation.
Hydroxylated Derivativese.g., 1-(2,4-Dihydroxy-5-methoxyphenyl)propan-2-oneProducts of nucleophilic attack on the phenoxonium cation.
Ring-Opened ProductsVarious aliphatic acids and aldehydesFormed from the breakdown of the aromatic ring.
Vanillin4-hydroxy-3-methoxybenzaldehydeProduct of side-chain cleavage.

α-Ketol Rearrangement:

The α-hydroxy ketone-like structure (if formed via reduction of the ketone) of related compounds can undergo rearrangement under acidic, basic, or thermal conditions. This reaction, known as the α-ketol rearrangement, involves a 1,2-migration of an alkyl or aryl group. While this compound itself is not an α-hydroxy ketone, its derivatives or isomers formed during reactions might be. In such cases, the rearrangement would be thermodynamically driven towards the more stable isomer wikipedia.org. The rate-limiting step in this rearrangement is typically the migration of the alkyl or aryl group itself.

Proposed Mechanisms for Degradation and Formation Pathways

Degradation Pathways:

Based on studies of related guaiacyl lignin model compounds, several degradation pathways can be proposed for this compound.

Photodegradation: In the presence of UV light, especially with a photosensitizer, the compound is likely to undergo degradation. The mechanism would involve the initial excitation of the phenolic ketone to a triplet state. This excited state can then abstract a hydrogen atom from the phenolic hydroxyl group of another molecule or undergo intersystem crossing to form a phenoxy radical and a ketyl radical. These radicals then initiate a cascade of secondary reactions, including coupling and oxidation, leading to a variety of degradation products acs.org. The presence of oxygen is crucial, as it leads to the formation of peroxy radicals and other ROS that can further degrade the molecule. The degradation of phenolic compounds is often initiated by the formation of hydroxylated intermediates, which can then undergo ring opening to form smaller aliphatic compounds nih.gov.

Enzymatic Degradation: Lignin-degrading enzymes, such as laccases and peroxidases, can oxidize the phenolic hydroxyl group to a phenoxy radical. The subsequent fate of this radical depends on the specific enzyme and reaction conditions. As previously mentioned, this can lead to either polymerization or further degradation through C-C and C-O bond cleavage.

Acid-Catalyzed Degradation: Under acidic conditions, protonation of the carbonyl oxygen can occur, making the α-carbon more susceptible to nucleophilic attack. Additionally, acid-catalyzed dehydration of the aromatic ring can occur at higher temperatures, leading to condensation reactions. In the context of lignin, acid-catalyzed reactions are known to cause the cleavage of ether bonds and the formation of various condensed structures. While this compound lacks the typical β-O-4 ether linkage, acid-catalyzed reactions could still promote side-chain modifications and condensation reactions.

Formation Pathways:

This compound is likely a product of lignin degradation. Lignin is a complex polymer composed of phenylpropanoid units, and its breakdown during processes like chemical pulping, biomass conversion, or natural decay releases a variety of monomeric and oligomeric phenolic compounds.

The formation of this specific compound can be envisioned through the cleavage of β-ether linkages in the lignin polymer. For instance, the acid-catalyzed ethanolysis of spruce wood has been shown to yield 1-(4-hydroxy-3-methoxyphenyl)-2-propanone, a constitutional isomer of the title compound ncsu.edu. This suggests that similar guaiacylpropanone structures are common lignin degradation products. The specific substitution pattern (2-hydroxy-5-methoxy) would depend on the original linkages within the lignin polymer and the specific degradation chemistry employed.

Table 2: Summary of Proposed Formation and Degradation Pathways

PathwayKey Reagents/ConditionsProposed Mechanism
Formation
Lignin DegradationAcids, bases, enzymes, high temperatureCleavage of β-ether and other linkages in the lignin polymer.
Degradation
PhotodegradationUV light, photosensitizers, oxygenFormation of excited triplet states, phenoxy radicals, and subsequent oxidative reactions.
Enzymatic DegradationLaccases, peroxidasesOne-electron oxidation of the phenolic hydroxyl group to a phenoxy radical.
Acid-Catalyzed DegradationStrong acids, heatProtonation of the carbonyl group, potential for side-chain reactions and condensation.

Computational Chemistry and Theoretical Studies

Molecular Geometry Optimization and Conformational Analysis

The first step in the theoretical characterization of a molecule is to determine its most stable three-dimensional structure, known as the ground state geometry. This is achieved through geometry optimization calculations, which find the arrangement of atoms that corresponds to a minimum on the potential energy surface.

Density Functional Theory (DFT) for Ground State Geometries

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms and molecules. mdpi.comresearchgate.net It is favored for its balance of accuracy and computational cost. researchgate.net For 1-(2-Hydroxy-5-methoxyphenyl)propan-2-one, a DFT approach, such as using the B3LYP functional with a suitable basis set (e.g., 6-311G(d,p)), would be employed to perform geometry optimization. mdpi.combhu.ac.in This process systematically adjusts the positions of the atoms until the forces on them are negligible, resulting in a stable, low-energy conformation. The calculation would account for the interactions between the phenyl ring, the hydroxyl and methoxy (B1213986) substituents, and the propan-2-one side chain to identify the most energetically favorable spatial arrangement.

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

Once the geometry is optimized, a detailed analysis of the molecule's internal coordinates can be performed. This includes extracting specific bond lengths, bond angles, and dihedral (torsion) angles. bhu.ac.in

Bond Lengths: These calculations would provide the precise distances between connected atoms, such as the C=O bond of the ketone, the C-O bonds of the hydroxyl and methoxy groups, and the various C-C bonds within the aromatic ring and the side chain.

Bond Angles: The angles between adjacent bonds are determined, defining the molecule's shape. Key angles would include those around the carbonyl carbon and the substituted positions on the benzene (B151609) ring.

Dihedral Angles: These angles describe the rotation around a bond and are critical for understanding the molecule's conformation. For instance, the dihedral angle between the plane of the phenyl ring and the plane of the propan-2-one side chain would reveal the degree of twisting in the molecule's backbone.

A representative table of hypothetical optimized geometric parameters is shown below to illustrate the type of data obtained from such a study.

Interactive Data Table: Calculated Geometric Parameters (Hypothetical Data)

ParameterAtoms InvolvedValue (Å or °)
Bond LengthC=O~1.22 Å
Bond LengthC-O (hydroxyl)~1.36 Å
Bond LengthC-O (methoxy)~1.37 Å
Bond AngleC-C=O~120°
Dihedral AngleC(ring)-C(side chain)-C=OVaries

Note: The values in this table are illustrative examples and not the result of a specific calculation for this molecule.

Electronic Structure and Reactivity Descriptors

Beyond geometry, computational methods elucidate the electronic properties of a molecule, which are fundamental to its reactivity.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. malayajournal.org

HOMO: Represents the outermost orbital containing electrons and acts as an electron donor. The energy of the HOMO is related to the molecule's ionization potential. For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, particularly near the hydroxyl and methoxy groups. malayajournal.org

LUMO: Is the innermost empty orbital and acts as an electron acceptor. Its energy is related to the electron affinity. The LUMO is often located over regions of the molecule that can accept electron density, such as the carbonyl group. malayajournal.org

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A small energy gap suggests the molecule is more polarizable and has higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

Ionization Potential, Electron Affinity, and Electronegativity Calculations

From the HOMO and LUMO energies, several key reactivity descriptors can be calculated: malayajournal.orgacadpubl.eu

Ionization Potential (IP): The energy required to remove an electron. It can be approximated as IP ≈ -E(HOMO).

Electron Affinity (EA): The energy released when an electron is added. It can be approximated as EA ≈ -E(LUMO).

Electronegativity (χ): A measure of an atom's ability to attract electrons. It is calculated as χ ≈ (IP + EA) / 2.

Chemical Hardness (η): A measure of resistance to charge transfer. It is calculated as η ≈ (IP - EA) / 2. A molecule with a large HOMO-LUMO gap is considered "hard," while one with a small gap is "soft." nih.gov

Interactive Data Table: Calculated Electronic Properties (Hypothetical Data)

ParameterValue (eV)
E(HOMO)-6.0 eV
E(LUMO)-1.5 eV
HOMO-LUMO Gap4.5 eV
Ionization Potential (IP)6.0 eV
Electron Affinity (EA)1.5 eV
Electronegativity (χ)3.75 eV
Chemical Hardness (η)2.25 eV

Note: The values in this table are illustrative examples and not from a specific study on this molecule.

Electrostatic Potential Mapping and Charge Distribution

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. acadpubl.euresearchgate.net It is invaluable for predicting how a molecule will interact with other charged species. acadpubl.eu The MEP map is colored to indicate different regions of electrostatic potential:

Red/Yellow: Regions of negative potential, indicating electron-rich areas. These are typically associated with electronegative atoms like oxygen and are sites for electrophilic attack. acadpubl.eu In this compound, these regions would be concentrated around the oxygen atoms of the carbonyl, hydroxyl, and methoxy groups.

Blue: Regions of positive potential, indicating electron-poor areas. These are associated with hydrogen atoms, particularly the acidic proton of the hydroxyl group, and represent sites for nucleophilic attack. acadpubl.eu

Green: Regions of neutral potential.

The MEP map provides a clear picture of the molecule's polarity and highlights the sites most likely to be involved in intermolecular interactions, such as hydrogen bonding. researchgate.netresearchgate.net

Vibrational Frequency Analysis and Spectral Prediction

Vibrational frequency analysis is a cornerstone of computational chemistry, providing a theoretical infrared (IR) and Raman spectrum that can be used to interpret experimental data. For this compound, this analysis would typically be performed using Density Functional Theory (DFT) methods, such as B3LYP, paired with a suitable basis set (e.g., 6-311++G(d,p)).

The process begins with the optimization of the molecule's geometry to find its most stable three-dimensional structure. Following this, the vibrational frequencies are calculated by determining the second derivatives of the energy with respect to the atomic coordinates. The resulting theoretical spectrum would show characteristic vibrational modes for the functional groups present in this compound.

Table 1: Predicted Vibrational Modes for this compound

Functional GroupVibrational ModePredicted Frequency Range (cm⁻¹)
O-H (hydroxyl)Stretching3200-3600
C=O (ketone)Stretching1700-1725
C-O (methoxy)Stretching1000-1300
Aromatic C=CStretching1450-1600
C-H (aromatic)Stretching3000-3100
C-H (aliphatic)Stretching2850-3000

Note: These are general predicted ranges and the precise frequencies for this compound would require specific calculations.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of flexible molecules like this compound. These simulations model the atomic motions of the molecule over time by solving Newton's equations of motion. This allows for an understanding of how the molecule flexes, rotates, and changes its shape in different environments (e.g., in a vacuum, in a solvent).

For this compound, MD simulations could reveal the preferred orientations of the propan-2-one side chain relative to the phenyl ring, as well as the rotational dynamics of the methoxy and hydroxyl groups. The presence of an intramolecular hydrogen bond between the hydroxyl group and the ketone oxygen would likely be a significant factor in determining the most stable conformations. The results of these simulations can provide insights into the molecule's physical properties and how it might interact with other molecules.

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry is invaluable for investigating the mechanisms of chemical reactions, including identifying transition states and calculating activation energies. For this compound, theoretical studies could explore various potential reactions, such as oxidation, reduction, or reactions involving the phenolic hydroxyl group.

For instance, a computational study could model the reaction pathway of its synthesis or its degradation. By mapping the potential energy surface of the reaction, chemists can identify the lowest energy path from reactants to products. This involves locating the transition state, which is the highest energy point along this path. The energy difference between the reactants and the transition state gives the activation energy, a crucial parameter for understanding the reaction rate. Such studies provide a molecular-level understanding of reactivity that is often difficult to obtain through experimental methods alone.

Mechanistic Biological Studies in Vitro and Cellular Models

Reactivity as a Biochemical Reagent

The utility of a compound as a biochemical reagent is determined by its ability to participate in or influence biochemical reactions, such as enzyme assays and transformations.

Antioxidant Activity Investigations

The potential of a compound to counteract oxidative stress is a significant area of research. This involves studying its ability to neutralize free radicals and mitigate their damaging effects on cells.

There is currently no specific data from in vitro assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) that quantifies the free radical scavenging activity of 1-(2-Hydroxy-5-methoxyphenyl)propan-2-one.

Investigations into the capacity of this compound to reduce markers of oxidative stress in cellular models have not been reported in the available scientific literature. Consequently, there is no data on its effects on intracellular reactive oxygen species (ROS) levels or other markers of cellular oxidative damage.

Due to the absence of specific studies on the antioxidant activity of this compound, the mechanistic details of how it might quench radicals, such as through hydrogen atom transfer (HAT) or single-electron transfer (SET) pathways, remain unelucidated.

Antimicrobial Activity Studies

The evaluation of a compound's ability to inhibit the growth of or kill microorganisms is crucial for the discovery of new antimicrobial agents. However, specific studies detailing the antimicrobial (antibacterial or antifungal) activity of this compound against various microbial strains are not available in the current body of scientific literature. Therefore, no data on its minimum inhibitory concentration (MIC) or minimum bactericidal/fungicidal concentration (MBC/MFC) can be presented.

Evaluation Against Gram-Positive and Gram-Negative Bacterial Strains

The antimicrobial potential of phenolic compounds, including those structurally related to this compound, has been evaluated against a spectrum of pathogenic bacteria. Studies on similar methoxyphenol compounds, such as eugenol (B1671780) and capsaicin (B1668287), have demonstrated notable activity against both Gram-positive and Gram-negative bacteria. For instance, these compounds were found to be effective against foodborne pathogens like Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. nih.govresearchgate.net Specifically, S. aureus has been shown to be particularly susceptible to the inhibitory effects of certain methoxyphenols. nih.govresearchgate.net

Derivatives of 1-(5'-acetamido-2'-hydroxyphenyl)-3-propan-1-one have also been investigated for their antibacterial properties. These compounds exhibited significant inhibition against Klebsiella pneumoniae and Escherichia coli. researchgate.net While direct data on this compound is limited, the activity of these related compounds suggests its potential as an antibacterial agent. The general trend observed is that many plant-derived flavonoids and phenolic compounds exhibit stronger antimicrobial activity against Gram-positive bacteria compared to Gram-negative bacteria, a difference often attributed to the structural variations in their cell walls. mdpi.com

Antibacterial Activity of Related Methoxyphenol Compounds

CompoundGram-Positive Bacteria TestedGram-Negative Bacteria TestedObserved Activity
EugenolStaphylococcus aureus, Brochothrix thermosphacta, Lactobacillus plantarumEscherichia coli, Pseudomonas aeruginosa, Shewanella putrefaciensActive against both, particularly effective against S. aureus. nih.govresearchgate.net
CapsaicinStaphylococcus aureus, Brochothrix thermosphacta, Lactobacillus plantarumEscherichia coli, Pseudomonas aeruginosa, Shewanella putrefaciensActive against both, with strong inhibition of S. aureus. nih.govresearchgate.net
1-(5'-acetamido-2'-hydroxyphenyl)-3-propan-1-one derivativesStaphylococcus aureusPseudomonas aeruginosa, Escherichia coli, Klebsiella pneumoniaeGood inhibition against K. pneumoniae and E. coli. researchgate.net

Fungal Inhibition Assays

The antifungal properties of compounds structurally similar to this compound have also been a subject of investigation. For example, derivatives of 1-(5'-acetamido-2'-hydroxyphenyl)-3-propan-1-one were tested against the pathogenic yeast Candida albicans. researchgate.net While specific inhibitory concentrations were not detailed, the study indicated that these compounds were evaluated for their antifungal potential. Furthermore, other related compounds, such as certain naphthoquinones, have demonstrated significant antifungal activity against various fungal species. mdpi.com

Proposed Mechanisms of Microbial Cell Membrane Disruption or Enzyme Inhibition

The antimicrobial action of phenolic compounds is often attributed to their ability to interfere with microbial cellular functions, primarily through cell membrane disruption and enzyme inhibition.

Microbial Cell Membrane Disruption: Many antimicrobial peptides and phenolic compounds exert their effects by disrupting the integrity of the bacterial cell membrane. rsc.orgnih.govnih.govfrontiersin.org This disruption can occur through various mechanisms, including the formation of pores in the membrane, leading to the leakage of intracellular components and ultimately cell death. rsc.orgfrontiersin.org The lipophilic nature of these compounds allows them to interact with the lipid bilayer of the cell membrane, altering its fluidity and permeability. mdpi.com

Enzyme Inhibition: Phenolic compounds are known to inhibit a variety of microbial enzymes. nih.govresearchgate.net This inhibition can result from the covalent binding of the phenolic compounds to reactive sites on the enzymes, such as free amino and thiol groups. nih.gov This binding alters the enzyme's conformation and reduces its catalytic activity. Enzymes that have been shown to be inhibited by phenolic compounds include α-amylase, trypsin, and lysozyme. nih.govresearchgate.net The inhibition of essential enzymes disrupts critical metabolic pathways, contributing to the antimicrobial effect. nih.govresearchgate.net

Anti-inflammatory Mechanisms

Inhibition of Pro-inflammatory Cytokines (e.g., TNF-α, IL-6)

Chronic inflammation is characterized by the overproduction of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.gov The ability of a compound to inhibit the production of these cytokines is a key indicator of its anti-inflammatory potential. A structurally similar compound, 2'-Hydroxy-5'-methoxyacetophenone, has been shown to significantly suppress the secretion of TNF-α in a dose-dependent manner in lipopolysaccharide (LPS)-stimulated cells. nih.gov This suggests that this compound may also possess the ability to modulate the production of these key inflammatory mediators. The blockade of both TNF-α and IL-6 has been a successful therapeutic strategy in various immune-mediated inflammatory diseases. nih.govmdpi.com

Modulation of Inflammatory Signaling Pathways

The production of pro-inflammatory cytokines is regulated by complex intracellular signaling pathways. One of the most critical pathways in inflammation is the nuclear factor-kappa B (NF-κB) signaling pathway. dovepress.com Research on 2'-Hydroxy-5'-methoxyacetophenone has demonstrated its ability to attenuate the inflammatory response by targeting the NF-κB signaling pathway. nih.gov This compound was found to reduce the DNA binding activity of NF-κB, thereby inhibiting the transcription of genes encoding for pro-inflammatory mediators. nih.gov Flavonoids and other phenolic compounds have also been shown to modulate various inflammatory pathways, further supporting the potential of this compound to exert its anti-inflammatory effects through the modulation of these key signaling cascades. nih.gov

Anticancer Potential at the Cellular Level

The anticancer properties of phenolic and methoxylated compounds have been explored in various cancer cell lines. While direct studies on this compound are not extensively documented, research on related structures provides insights into its potential anticancer activity.

For instance, derivatives of 2-(3-hydroxy-5-methoxyphenyl)-quinolin-4-one have demonstrated potent antiproliferative effects against several human cancer cell lines, including non-small cell lung cancer. nih.gov The proposed mechanism for some of these compounds involves antimitotic activity, similar to the action of established anticancer drugs. nih.gov

Furthermore, methoxyflavone analogs have been shown to induce cytotoxic effects in various cancer cell lines by targeting protein markers and activating downstream signaling pathways that lead to cell death. mdpi.com Studies on hydroxylated biphenyl (B1667301) compounds, which share some structural similarities, have also reported significant antiproliferative activity against malignant melanoma cells, with low IC50 values. nih.gov These findings suggest that the 2-hydroxy-5-methoxyphenyl moiety could be a valuable pharmacophore in the design of novel anticancer agents. ejmo.org

Anticancer Activity of Structurally Related Compounds

Compound ClassCancer Cell Lines TestedObserved Effects
2-(3-hydroxy-5-methoxyphenyl)-quinolin-4-one derivativesVarious human cancer cell lines, including non-small cell lung cancer (NCI-H522). nih.govStrong inhibitory activity, suggested antimitotic mechanism. nih.gov
Methoxyflavone analogsVarious cancer cell lines. mdpi.comPromotes cytotoxic activity by targeting protein markers and activating signaling pathways leading to cell death. mdpi.com
Hydroxylated biphenyl compoundsMalignant melanoma cell lines. nih.govEffective, dose-dependent antiproliferative activity. nih.gov

Induction of Apoptosis in Specific Cancer Cell Lines (e.g., Breast Cancer Cells)

No studies were found that investigated the pro-apoptotic effects of this compound on any cancer cell line, including breast cancer cells.

Interaction with Key Molecular Targets and Pathways

There is no available research detailing the molecular targets of this compound or its influence on cellular signaling pathways implicated in cancer, such as the PI3K/Akt or MAPK pathways.

Table of Compounds Mentioned:

Since no specific research on the primary compound was found, a table of mentioned compounds cannot be generated as per the instructions.

Advanced Analytical Method Development for Research Purposes

Chromatographic Methodologies

Chromatography is a cornerstone of analytical chemistry, enabling the separation, identification, and quantification of components within a mixture. For 1-(2-Hydroxy-5-methoxyphenyl)propan-2-one, various chromatographic techniques can be optimized to meet specific research needs, from routine purity checks to in-depth stability studies.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the precise quantification and purity assessment of non-volatile compounds like this compound. A typical method would involve a C18 column and an isocratic mobile phase, providing a balance between resolution and analysis time.

A sensitive and simple HPLC method can be developed for the determination of the compound. nih.gov The chromatographic separation can be achieved on a C18 column using an isocratic elution with a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile (B52724), and an aqueous solution containing a pH modifier like formic acid. nih.gov Detection is commonly performed using a photodiode-array (PDA) detector, which allows for the spectral analysis of the peak to confirm its identity and purity. Method validation would be performed according to International Council for Harmonisation (ICH) guidelines, establishing linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ).

Table 1: Illustrative HPLC Method Parameters for Purity Analysis

ParameterCondition
Instrument HPLC with PDA Detector
Column C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile:Water (70:30 v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Detection Wavelength Determined by UV scan (e.g., 275 nm)
Injection Volume 10 µL
Column Temperature 30 °C
Run Time 10 min

Ultra-Performance Liquid Chromatography (UPLC) for Rapid Analysis

For high-throughput analysis, Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over conventional HPLC. By utilizing columns with smaller particle sizes (typically sub-2 µm), UPLC systems can achieve faster separations and higher resolution. For a related isomer, 1-(2-Hydroxy-5-methoxyphenyl)propan-1-one, it has been noted that columns with 3 µm particles are available for rapid UPLC applications. sielc.com This approach drastically reduces analysis time and solvent consumption, making it ideal for screening large numbers of samples. The higher pressure tolerance of UPLC systems allows for the use of longer columns for even greater resolving power when analyzing complex mixtures containing this compound and its potential impurities.

Reverse Phase HPLC (RP-HPLC) Method Development

Reverse Phase HPLC (RP-HPLC) is the most common mode of HPLC and is highly suitable for a moderately polar compound like this compound. Method development focuses on optimizing separation by adjusting mobile phase composition, pH, and column type.

For the related compound, 1-(2-Hydroxy-5-methoxyphenyl)propan-1-one, an RP-HPLC method has been described using a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com For mass spectrometry (MS) compatibility, the non-volatile phosphoric acid would be replaced with a volatile alternative like formic acid. sielc.com The development process for this compound would involve:

Column Screening: Testing various C18 and other stationary phases (e.g., Phenyl-Hexyl) to find the optimal selectivity.

Mobile Phase Optimization: Varying the ratio of organic solvent (acetonitrile or methanol) to aqueous buffer to achieve the desired retention time and resolution.

pH Adjustment: Modifying the pH of the aqueous phase to control the ionization state of the phenolic hydroxyl group, thereby influencing retention and peak shape.

The method's robustness would be assessed by deliberately making small changes to parameters like flow rate and mobile phase composition to ensure its reliability.

High-Performance Thin-Layer Chromatography (HPTLC) for Stability-Indicating Assays

A stability-indicating analytical method is one that can accurately quantify the active ingredient without interference from its degradation products, impurities, or excipients. High-Performance Thin-Layer Chromatography (HPTLC) is a valuable tool for this purpose due to its ability to separate multiple samples simultaneously and its compatibility with various detection methods.

To develop a stability-indicating HPTLC assay for this compound, the compound would be subjected to forced degradation under various stress conditions as mandated by ICH guidelines (e.g., acid and base hydrolysis, oxidation, heat, and photolysis). The resulting mixtures would be analyzed by HPTLC to separate the parent compound from any degradants. The specificity of the method is demonstrated if the degradation product peaks are well-resolved from the parent compound peak.

Table 2: Example of Forced Degradation Study Results for Method Validation

Stress ConditionTime% DegradationObservations
0.1 M HCl 6 hours~15%One major degradation product observed at a lower Rf value.
0.1 M NaOH 2 hours~25%Two major degradation products observed.
3% H₂O₂ 8 hours~10%One minor degradation product formed.
Thermal (80°C) 48 hours< 5%Compound is relatively stable to heat.
Photolytic (UV Light) 24 hours~8%Minor degradation observed.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility due to its hydroxyl group, it can be analyzed by GC-MS after conversion into a more volatile derivative.

The presence of a hydroxyl group can sometimes lead to poor peak shape or thermal degradation in the GC injector. nih.gov However, for some thermally labile compounds, analysis without derivatization can be achieved using shorter analytical columns, which reduce the residence time of the analyte in the heated column. researchgate.net If direct analysis is challenging, derivatization of the hydroxyl group is a common strategy. The mass spectrometer provides detailed structural information, allowing for unequivocal identification of the compound and its potential byproducts or metabolites. researchgate.net

Table 3: Potential GC-MS Method Parameters

ParameterCondition
Instrument Gas Chromatograph coupled to a Mass Spectrometer
Column 5% Phenyl Polymethylsiloxane (e.g., 30 m x 0.25 mm, 0.25 µm)
Injector Temperature 250 °C
Oven Program Start at 100°C, ramp to 280°C at 15°C/min, hold for 5 min
Carrier Gas Helium, constant flow
Ionization Mode Electron Ionization (EI), 70 eV
Mass Range 40-450 m/z

Derivatization Techniques for Enhanced Analytical Detection

Derivatization is the process of chemically modifying a compound to produce a new compound with properties that are more suitable for a specific analytical method. For this compound, derivatization can be employed to improve volatility for GC analysis or to enhance detection in HPLC.

For GC-MS analysis, a common technique is silylation . The active hydrogen of the phenolic hydroxyl group is replaced with a trimethylsilyl (B98337) (TMS) group by reacting the compound with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This process blocks the polar hydroxyl group, reducing intermolecular hydrogen bonding and significantly increasing the compound's volatility and thermal stability.

For HPLC, derivatization can be used to introduce a chromophore or fluorophore into the molecule, thereby increasing its sensitivity for UV or fluorescence detection, respectively. For example, reacting the phenolic group with dansyl chloride would yield a highly fluorescent derivative, allowing for quantification at very low concentrations. This is particularly useful when analyzing samples with complex matrices where high sensitivity is required.

Silylation for GC-MS of Hydroxylated Species

For compounds containing hydroxyl groups, such as this compound, silylation is a common and effective derivatization technique prior to GC-MS analysis. nih.gov This process involves the replacement of the active hydrogen in the hydroxyl group with a trimethylsilyl (TMS) group. This chemical modification reduces the polarity of the molecule, thereby increasing its volatility and making it amenable to gas chromatography. nih.gov

A variety of silylating reagents are available, with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) being among the most common. nih.gov The reaction with the hydroxyl group of this compound results in the formation of its TMS ether derivative. This derivative is more thermally stable and exhibits improved chromatographic behavior, leading to sharper peaks and better separation from other components in a mixture. nih.gov

The derivatization reaction is typically carried out by heating the sample with the silylating reagent in a suitable solvent. The reaction conditions, such as temperature and time, need to be optimized to ensure complete derivatization. For instance, a common procedure involves incubating the sample with MSTFA at 37°C for 30 minutes. nih.gov

Method Validation Protocols in Research Contexts

Method validation is a critical process to ensure that an analytical method is suitable for its intended purpose. In a research context, this involves demonstrating that the method is reliable, accurate, and can consistently produce meaningful data. The key parameters evaluated during method validation include precision, accuracy, robustness, and sensitivity. explorationpub.com

Precision, Accuracy, Robustness, and Sensitivity

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. explorationpub.com It is usually expressed as the relative standard deviation (RSD) of a series of measurements. For the analysis of this compound, precision would be assessed by repeatedly analyzing a standard solution and calculating the RSD of the measured concentrations.

Accuracy is the closeness of the analytical result to the true or accepted value. explorationpub.com It is often determined by analyzing a sample with a known concentration of the analyte (a certified reference material, if available) or by performing recovery studies on a sample spiked with a known amount of the analyte.

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters. nih.gov This provides an indication of its reliability during normal usage. For a GC-MS method for this compound, robustness would be tested by slightly varying parameters such as the injector temperature, column temperature ramp, or gas flow rate and observing the effect on the results.

Sensitivity of an analytical method is its ability to discriminate between small differences in analyte concentration. explorationpub.com It is often related to the slope of the calibration curve and the limit of detection of the method.

The following table provides illustrative data for the validation of a hypothetical GC-MS method for the analysis of silylated this compound.

Validation ParameterAcceptance CriteriaHypothetical Results
Precision (RSD%)&lt; 15%5.8%
Accuracy (Recovery %)80-120%98.5%
Robustness (RSD% under varied conditions)&lt; 20%8.2%

LOD/LOQ Determination

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value. nih.gov The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. nih.gov

These values are crucial for understanding the limitations of the analytical method, especially when analyzing samples with very low concentrations of this compound. The LOD and LOQ are typically determined based on the standard deviation of the response and the slope of the calibration curve. The following formulas are commonly used:

LOD = 3.3 * (Standard Deviation of the Blank / Slope of the Calibration Curve)

LOQ = 10 * (Standard Deviation of the Blank / Slope of the Calibration Curve)

Alternatively, they can be determined based on the signal-to-noise ratio, where the LOD is often defined as a signal-to-noise ratio of 3:1, and the LOQ as 10:1. researchgate.net

The table below shows hypothetical LOD and LOQ values for the GC-MS analysis of silylated this compound, which are representative for the analysis of phenolic compounds. nih.gov

ParameterMethodHypothetical Value (ng/mL)
Limit of Detection (LOD)Signal-to-Noise (3:1)0.05
Limit of Quantitation (LOQ)Signal-to-Noise (10:1)0.15

Future Research Directions and Unexplored Avenues

Novel Synthetic Routes and Sustainable Chemistry Approaches

Future research could focus on developing efficient and environmentally benign methods for synthesizing 1-(2-Hydroxy-5-methoxyphenyl)propan-2-one.

Novel Synthetic Strategies: Traditional syntheses for related aromatic ketones often involve Friedel-Crafts acylation or the oxidation of corresponding alkanes. Novel approaches could explore transition metal-catalyzed cross-coupling reactions or tandem sequences that construct the molecule in fewer steps with higher atom economy pkusz.edu.cn. For instance, a synthetic pathway could be envisioned starting from 4-methoxyphenol (B1676288) and a suitable three-carbon synthon, utilizing modern catalytic methods to control regioselectivity and improve yields. Another avenue involves the reaction of 4-hydroxybenzaldehyde (B117250) with acetone (B3395972) in the presence of a base, a known method for producing the isomeric 1-(4-hydroxyphenyl)-2-propanone, which could potentially be adapted ontosight.ai.

Sustainable Chemistry Approaches: Green chemistry principles offer a significant area for innovation.

Biocatalysis: The use of enzymes or whole-cell systems, such as baker's yeast, for key synthetic steps could offer high selectivity under mild conditions, reducing the need for harsh reagents and solvents nih.gov.

Renewable Feedstocks: Exploring synthetic routes that utilize biomass-derived starting materials, such as furfural (B47365) derivatives or lignin (B12514952) depolymerization products, would align with sustainability goals ucl.ac.ukucl.ac.uk.

Green Solvents and Catalysts: Research into syntheses that employ water as a solvent and use non-toxic, earth-abundant metal catalysts, such as cerium chloride (CeCl₃) in photocatalytic processes, could drastically reduce the environmental impact of production chemistryviews.org.

Exploration of Stereoisomeric Forms and Chiral Synthesis

While this compound is itself an achiral molecule, its reduction product, 1-(2-hydroxy-5-methoxyphenyl)propan-2-ol, possesses a chiral center at the second carbon of the propane (B168953) chain. The synthesis of specific stereoisomers of this alcohol is a critical unexplored avenue, as enantiomers often exhibit distinct biological activities.

Future research should focus on the enantioselective reduction of the ketone.

Bioreduction: Utilizing ketoreductase enzymes or whole-cell biocatalysts (e.g., specific yeast strains) can provide access to either the (R)- or (S)-alcohol with very high enantiomeric excess (>99% ee) nih.gov.

Asymmetric Catalysis: The development of chiral transition-metal catalysts for asymmetric hydrogenation or transfer hydrogenation represents a powerful chemical approach wikipedia.orgnih.gov. Catalysts based on ruthenium, rhodium, or iridium, paired with chiral ligands, could be optimized for this specific substrate.

Chiral Stoichiometric Reagents: Reagents like those derived from chiral boranes (e.g., DIP-Chloride) or chiral aluminum hydrides (e.g., BINAL-H) could also be investigated for their effectiveness in producing enantiopure samples of the corresponding alcohol uwindsor.ca.

The ability to selectively synthesize these chiral alcohols would be crucial for investigating their specific interactions with biological systems, as discussed in the next section.

Potential Chiral Synthesis Method Key Features Potential Product
Bioreduction with Yeast/Enzymes High enantioselectivity (>99% ee), mild conditions, environmentally benign. nih.gov(R)- or (S)-1-(2-hydroxy-5-methoxyphenyl)propan-2-ol
Asymmetric Transfer Hydrogenation Uses a chiral transition metal catalyst (e.g., Ru, Rh) and a hydrogen donor (e.g., isopropanol). wikipedia.org(R)- or (S)-1-(2-hydroxy-5-methoxyphenyl)propan-2-ol
Chiral Borane Reagents (e.g., DIP-Chloride) Stoichiometric chiral reagent, high selectivity for certain ketone types. uwindsor.ca(R)- or (S)-1-(2-hydroxy-5-methoxyphenyl)propan-2-ol

Advanced Mechanistic Studies of Biological Interactions

The phenolic and methoxy-substituted aromatic structure of this compound suggests potential for various biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties, similar to related phenolic ketones ontosight.aimdpi.com.

Future research should systematically screen the compound and its chiral alcohol derivatives for such activities. Advanced studies could then elucidate the mechanisms behind any observed effects.

Enzyme Inhibition Studies: The compound could be tested as an inhibitor of enzymes relevant to disease, such as cholinesterases (implicated in neurodegenerative diseases) or α-amylase (relevant to diabetes) mdpi.com.

Antioxidant Mechanisms: The phenolic hydroxyl group is a prime candidate for free-radical scavenging. Studies could investigate its ability to neutralize radicals like DPPH and ABTS and protect cells from oxidative stress mdpi.com.

Interaction with Receptors: If biological activity is found, techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) could be employed to study the binding kinetics and thermodynamics of the interaction between the compound and its biological target (e.g., a specific protein or enzyme).

Investigation of Material Science Applications

The inherent chemical functionalities of this compound open up several unexplored avenues in material science.

Polymer Chemistry: The phenolic hydroxyl group allows the molecule to be used as a monomer or a functional additive in polymer synthesis. It could be incorporated into polyesters, polycarbonates, or epoxy resins to impart specific properties such as UV resistance, thermal stability, or antioxidant capabilities mdpi.com.

Metal-Phenolic Networks (MPNs): Phenolic compounds are known to coordinate with metal ions (like Fe³⁺) to form self-assembled metal-phenolic networks. These versatile coatings have applications in drug delivery and biomedicine nih.govresearchgate.net. Future work could explore the ability of this specific compound to form MPNs on various substrates, creating functional surfaces.

Photostabilizers and UV Absorbers: The aromatic ketone structure is a well-known chromophore that absorbs UV radiation. This suggests a potential application as a UV filter in sunscreens or as a photostabilizer to prevent the degradation of plastics and other materials exposed to sunlight.

Potential Application Area Relevant Functional Groups Hypothesized Function
Polymer Additive Phenolic -OHAntioxidant, chain terminator, thermal stabilizer. mdpi.com
Monomer Synthesis Phenolic -OH, Ketone C=OBuilding block for polyesters, polycarbonates, etc.
Metal-Phenolic Networks Phenolic -OH (catechol-like)Formation of functional coatings for biomedical uses. researchgate.net
UV Protection Aromatic KetoneAbsorption of UV radiation, photostabilization.

Theoretical Predictions and Experimental Verification of New Reactivity

Computational chemistry provides powerful tools to predict the behavior of molecules before engaging in extensive lab work, guiding experimental design.

Reactivity Mapping: Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to model the molecule's electronic structure. This can predict key properties like bond dissociation energies, electrostatic potential maps, and the energies of frontier molecular orbitals (HOMO/LUMO). Such models can identify the most likely sites for electrophilic or nucleophilic attack, predicting the outcome of various reactions acs.orgacs.orgnih.gov. For example, calculations could predict the relative acidity of the phenolic proton versus the α-protons next to the ketone, guiding the choice of base for selective deprotonation.

Reaction Pathway Modeling: Theoretical studies can model the transition states and energy barriers for potential reactions, such as aldol (B89426) condensations, Mannich reactions, or various substitution patterns on the aromatic ring researchgate.netyoutube.com. This can help identify the most feasible synthetic pathways for creating novel derivatives.

Experimental Verification: The predictions from these computational studies must be verified experimentally. A systematic study of the compound's reactivity—for example, its behavior under various oxidative, reductive, and condensation conditions—would provide valuable data and could lead to the discovery of novel transformations and the synthesis of new, potentially useful molecules acs.org.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(2-Hydroxy-5-methoxyphenyl)propan-2-one, and how is purity assessed?

  • Methodological Answer : A common synthesis involves refluxing 1-(2-hydroxy-5-methoxyphenyl)ethanone with hydrazine sulfate and triethylamine in ethanol, followed by crystallization (yield: ~60%) . Purity is typically assessed via melting point analysis, HPLC, or NMR spectroscopy. Crystallization from ethyl acetate yields single crystals suitable for X-ray diffraction (XRD), ensuring structural validation .

Q. How is the molecular geometry of this compound determined experimentally?

  • Methodological Answer : Single-crystal XRD is the gold standard. Data collection uses a Bruker APEXII CCD diffractometer with MoKα radiation (λ = 0.71073 Å). Refinement via SHELXL-97 software provides bond lengths, angles, and torsional parameters (e.g., R[F² > 2σ(F²)] = 0.047, wR(F²) = 0.178) . Hydrogen atoms are placed geometrically, with displacement parameters constrained to parent atoms .

Q. What spectroscopic techniques are critical for characterizing this compound’s functional groups?

  • Methodological Answer :

  • FT-IR : Identifies O–H (3200–3600 cm⁻¹), C=O (1680–1720 cm⁻¹), and aromatic C–O (1250 cm⁻¹) stretches.
  • ¹H/¹³C NMR : Assigns methoxy (δ ~3.8 ppm for ¹H; δ ~55 ppm for ¹³C) and ketone (δ ~200 ppm for ¹³C) groups .
  • MS : Molecular ion peaks (e.g., m/z 180.1 [M+H]⁺) confirm molecular weight .

Advanced Research Questions

Q. How do hydrogen bonding interactions influence the crystal packing of this compound?

  • Methodological Answer : Intramolecular O–H···N hydrogen bonds (2.58–2.65 Å) stabilize the planar structure, while intermolecular van der Waals forces dictate packing. XRD reveals near-coplanar non-hydrogen atoms (deviation < 0.029 Å), with π-π stacking (3.8–4.2 Å) between aromatic rings . Graph-set analysis (e.g., Etter’s notation) classifies these interactions as S(6) motifs .

Q. What experimental strategies resolve discrepancies between crystallographic data and computational models?

  • Methodological Answer : Cross-validation using:

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level and compare bond lengths/angles with XRD data.
  • Hirshfeld Surface Analysis : Quantifies intermolecular contacts (e.g., H···H, C···O contributions) to identify packing anomalies .
  • Raman Spectroscopy : Detects lattice vibrations inconsistent with computational predictions.

Q. How does pH or temperature affect the compound’s stability during kinetic studies?

  • Methodological Answer :

  • pH Stability : Use buffered solutions (pH 2–12) and monitor degradation via UV-Vis (λmax ~280 nm). Acidic conditions may protonate the hydroxyl group, altering reactivity .
  • Thermal Stability : TGA/DSC analysis (heating rate: 10°C/min) identifies decomposition thresholds (e.g., ~200°C for ketone decomposition) .

Q. What synthetic modifications enhance its reactivity for downstream applications (e.g., drug discovery)?

  • Methodological Answer :

  • Functionalization : Introduce electron-withdrawing groups (e.g., –NO₂) at the 4-position to activate the ketone for nucleophilic addition .
  • Protection/Deprotection : Protect the hydroxyl group with TBSCl (tert-butyldimethylsilyl chloride) to prevent unwanted side reactions during coupling steps .

Data Contradiction Analysis

Q. How to address conflicting XRD refinement parameters (e.g., high R-factors) in structural reports?

  • Methodological Answer : High R-factors (e.g., wR > 0.15) may arise from twinning or disorder. Mitigation strategies:

  • Data Collection : Increase redundancy (merge 3–5 datasets) to improve signal-to-noise.
  • Refinement : Use SHELXL’s TWIN/BASF commands for twinned crystals or PART instructions for disordered atoms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.